BenchChemオンラインストアへようこそ!

N-cyclopropyl-4-methylphthalazin-1-amine

CCR5 antagonist HIV entry inhibitor chemokine receptor

This N1-cyclopropylmethyl/C4-methyl phthalazine derivative is a validated CCR5 antagonist probe (IC50 ~7.8 µM). Unlike generic 1-aminophthalazine precursors, this specific substitution pattern is essential for CCR5 pathway engagement. Its low molecular weight (213.28) and minimal substitution make it ideal for fragment-based drug discovery and parallel SAR campaigns. Use as a negative control in PDE5 assays to differentiate chemokine-mediated from cGMP-dependent phenotypes. Do not substitute with high-potency clinical CCR5 antagonists that saturate receptors at nanomolar concentrations.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B7541719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-methylphthalazin-1-amine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=NN=C(C2=CC=CC=C12)NC3CC3
InChIInChI=1S/C12H13N3/c1-8-10-4-2-3-5-11(10)12(15-14-8)13-9-6-7-9/h2-5,9H,6-7H2,1H3,(H,13,15)
InChIKeySIKLHLPUBFEKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclopropyl-4-methylphthalazin-1-amine Procurement Guide: Core Identity and Sourcing Rationale


N-cyclopropyl-4-methylphthalazin-1-amine (CAS 1157020-66-0), also indexed as N-(cyclopropylmethyl)-4-methylphthalazin-1-amine, is a nitrogen-containing heterocyclic small molecule based on a phthalazine core substituted with a cyclopropylmethyl amino group at position 1 and a methyl group at position 4 [1]. It is catalogued as a versatile small-molecule scaffold and research chemical, typically supplied at 95–98% purity . Its primary documented biological annotation is antagonist activity at the human CCR5 chemokine receptor [2].

Why N-cyclopropyl-4-methylphthalazin-1-amine Cannot Be Replaced by a Generic Phthalazine Scaffold


Phthalazine is a privileged heterocyclic core yielding derivatives with diverse pharmacological profiles, including PDE5 inhibition, angiogenesis inhibition, and MCH receptor antagonism [1]. Simple scaffold hopping among phthalazine congeners therefore carries a high risk of target-switching. N-cyclopropyl-4-methylphthalazin-1-amine differentiates itself through the combination of a C4-methyl group and an N1-cyclopropylmethylamine tail, a substitution pattern that yields measurable CCR5 antagonist activity, distinguishing it from closely related analogs that lack this dual substitution or bear alternative N1-substituents [2][3]. Direct procurement of this specific substitution pattern is essential for experiments requiring CCR5 pathway engagement, as generic 1-aminophthalazine precursors or 4-methylphthalazin-1-amine alone do not reproduce this pharmacological signature.

Quantitative Evidence Guide for N-cyclopropyl-4-methylphthalazin-1-amine: Head-to-Head Activity Comparisons


CCR5 Antagonist Potency of N-cyclopropyl-4-methylphthalazin-1-amine Compared with an In-Class Clinical Candidate

N-cyclopropyl-4-methylphthalazin-1-amine (BDBM50351145) was evaluated for antagonist activity at the human CCR5 receptor in a calcium mobilization assay using MOLT4/CCR5 cells, yielding an IC50 of 7.80E+3 nM [1]. In contrast, a structurally distinct CCR5 antagonist clinical candidate (CHEMBL2164217, a piperidine-carboxamide derivative) was assessed in a related assay measuring inhibition of HIV infusion in P4R5 cells co-expressing CD4 and an LTR-β-gal construct, achieving an IC50 of 0.110 nM [2]. This represents an approximately 70,000-fold difference in potency, underscoring the importance of verifying compound identity before selecting a CCR5 tool compound.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Structural Differentiation from Generic 1-Aminophthalazine Scaffolds via Substitution Pattern

The patent literature on 1-aminophthalazine derivatives describes a broad genus of compounds, including N-[1-(substituted-benzyl)piperidin-4-yl]-4-(cyclopropylmethyl)-7-methoxyphthalazin-1-amines (e.g., compound 71 in US7423030) [1]. N-cyclopropyl-4-methylphthalazin-1-amine represents a minimal scaffold (MW 213.28) lacking the elaborated piperidine linker and methoxy substituents, yet retaining measurable CCR5 activity [2]. This distinguishes it from larger elaborated analogs (MW typically >400) that may exhibit broader polypharmacology.

phthalazine SAR medicinal chemistry chemical probe

Functional Selectivity Profile: N-cyclopropyl-4-methylphthalazin-1-amine is a Low-Potency CCR5 Antagonist, Not a PDE5 Inhibitor

Phthalazine derivatives such as MY-5445 are known PDE5 inhibitors (Ki = 1.3 μM) . N-cyclopropyl-4-methylphthalazin-1-amine, however, is documented only as a CCR5 antagonist (IC50 ~7.8 μM) with no reported PDE5 activity [1]. The divergence in primary pharmacology demonstrates that the cyclopropylmethylamino substitution directs the scaffold toward chemokine receptor engagement rather than phosphodiesterase inhibition. This functional differentiation is critical for users who require CCR5-specific tools without confounding PDE5-mediated effects.

PDE5 inhibitor selectivity off-target

Optimal Use Cases for N-cyclopropyl-4-methylphthalazin-1-amine Based on Verified Differentiation Data


Low-Affinity CCR5 Probe for In Vitro Calcium Mobilization Assays

N-cyclopropyl-4-methylphthalazin-1-amine serves as a low-potency (IC50 ~7.8 μM) CCR5 antagonist probe suitable for in vitro calcium mobilization assays in MOLT4/CCR5 cells [1]. Its use is appropriate where partial or weak target engagement is desired to study graded CCR5 signaling responses without complete pathway ablation. Users should avoid substitution with high-potency clinical CCR5 antagonists (e.g., IC50 <1 nM) that would saturate the receptor at nanomolar concentrations.

Fragment-Based or Minimal Scaffold SAR Exploration Targeting CCR5

With a molecular weight of 213.28 and a minimal substitution pattern, this compound is well-suited as a starting point for fragment-based drug discovery or parallel SAR campaigns aimed at optimizing CCR5 antagonism [2]. Its low complexity reduces the risk of cryptic polypharmacology compared to elaborated phthalazine analogs described in US7423030, enabling cleaner interpretation of structure-activity relationships.

Negative Control for PDE5-Mediated Pathways in Phthalazine Series

Given the strong PDE5 inhibitory activity of certain phthalazine derivatives (e.g., MY-5445, Ki 1.3 μM), N-cyclopropyl-4-methylphthalazin-1-amine can serve as a negative control in assays designed to detect PDE5-dependent effects . Its verified CCR5 activity and absence of reported PDE5 inhibition make it a suitable comparator to differentiate chemokine-mediated phenotypes from cGMP-dependent signaling in phthalazine-focused phenotypic screens.

Quote Request

Request a Quote for N-cyclopropyl-4-methylphthalazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.